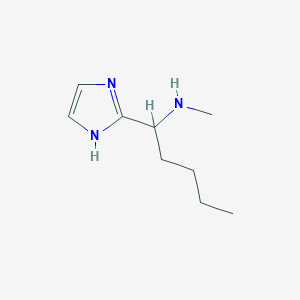

1-(1H-imidazol-2-yl)-N-methylpentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1H-imidazol-2-yl)-N-methylpentan-1-amine is a chemical compound that features an imidazole ring, a pentyl chain, and a methylamine group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and formaldehyde.

Alkylation: The imidazole ring is then alkylated with a suitable alkyl halide, such as 1-bromopentane, under basic conditions to introduce the pentyl chain.

Methylation: The final step involves the methylation of the amine group using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert imidazole N-oxides back to the parent imidazole.

Substitution: Nucleophilic substitution reactions can occur at the methylamine group, where nucleophiles like halides or alkoxides replace the methyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, alkoxides, dimethyl sulfoxide.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Parent imidazole.

Substitution: Substituted imidazole derivatives.

Scientific Research Applications

1-(1H-imidazol-2-yl)-N-methylpentan-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.

Industry: Utilized in the development of catalysts and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

1-(1H-imidazol-2-yl)ethan-1-amine: Contains a shorter ethyl chain instead of a pentyl chain.

1-(1H-imidazol-2-yl)propan-1-amine: Features a propyl chain instead of a pentyl chain.

1-(1H-imidazol-2-yl)butan-1-amine: Has a butyl chain instead of a pentyl chain.

Uniqueness: 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine is unique due to its specific structural features, including the pentyl chain and the methylamine group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

1-(1H-imidazol-2-yl)-N-methylpentan-1-amine is a chemical compound characterized by its imidazole ring and pentyl chain, which contribute to its unique biological properties. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential as an enzyme inhibitor and its role in biochemical pathways. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparison with related compounds.

The molecular formula of this compound is C9H17N3, with a molecular weight of 167.25 g/mol. The structure includes an imidazole ring, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H17N3 |

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H17N3/c1-3-4-5-8(10-2)9-11-6-7-12-9/h6-8,10H,3-5H2,1-2H3,(H,11,12) |

| InChI Key | RADNFSVNDYGGNB-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(C1=NC=CN1)NC |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This property makes it a candidate for developing enzyme inhibitors that could be useful in treating various diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related imidazole compounds display significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as ≤0.25 µg/mL for some derivatives .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The imidazole structure's ability to interact with metal ions allows it to inhibit enzymes effectively. For example, certain imidazole derivatives have shown promise as inhibitors of cholinesterases, which are critical in neurodegenerative diseases .

Study on Antimicrobial Properties

In a study focusing on the antimicrobial properties of imidazole derivatives, various compounds were synthesized and tested against a range of pathogens including MRSA and Cryptococcus neoformans. The results indicated that certain analogs demonstrated potent antifungal activity with MIC values ≤0.25 µg/mL while maintaining low cytotoxicity .

Enzyme Inhibition Research

Another research effort explored the design and synthesis of novel imidazole derivatives aimed at inhibiting PCSK9, an important target for cholesterol regulation. The study highlighted the effectiveness of these compounds in modulating cholesterol pathways in HepG2 cells, showcasing their therapeutic potential beyond antimicrobial applications .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with other imidazole-containing compounds:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| 1-(1H-imidazol-2-yl)ethan-1-amine | Shorter ethyl chain | Moderate antimicrobial activity |

| 1-(1H-imidazol-2-yl)propan-1-amine | Propyl chain | Similar enzyme inhibition potential |

| 1-(1H-imidazol-2-yl)butan-1-amine | Butyl chain | Enhanced bioactivity compared to ethyl analog |

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-(1H-imidazol-2-yl)-N-methylpentan-1-amine |

InChI |

InChI=1S/C9H17N3/c1-3-4-5-8(10-2)9-11-6-7-12-9/h6-8,10H,3-5H2,1-2H3,(H,11,12) |

InChI Key |

RADNFSVNDYGGNB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=NC=CN1)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.